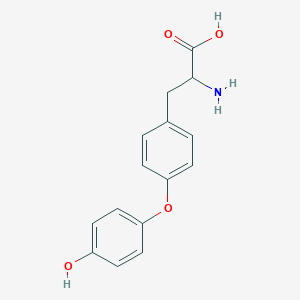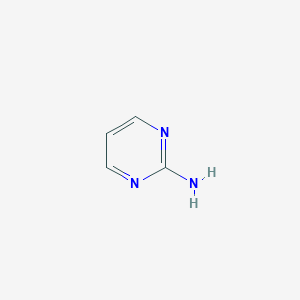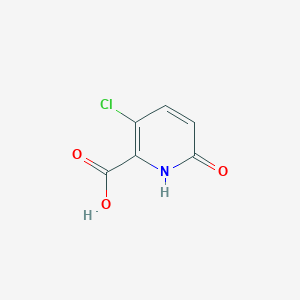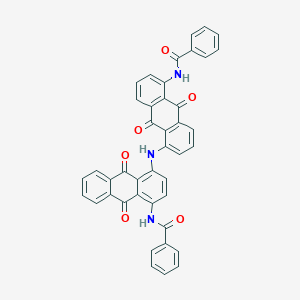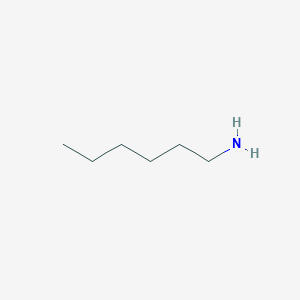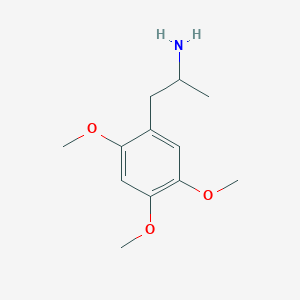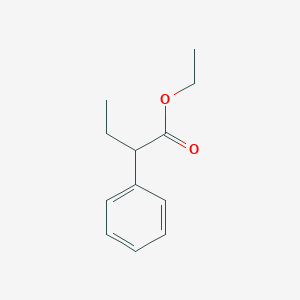
2-苯基丁酸乙酯
描述
Ethyl 2-phenylbutyrate is an aliphatic α-ketoester . It may be used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .
Synthesis Analysis
Ethyl 2-phenylbutyrate can be synthesized from acetophenone and diethyl oxalate . A key step in the synthesis is the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate . This process can be performed smoothly without external addition of an expensive cofactor .Molecular Structure Analysis
The molecular formula of Ethyl 2-phenylbutyrate is C12H16O2 . Its molecular weight is 192.25 g/mol . The InChI representation of its structure isInChI=1S/C12H16O2/c1-3-11 (12 (13)14-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 . Chemical Reactions Analysis
Ethyl 2-phenylbutyrate can be converted to ethyl (S)-2-hydroxy-4-phenylbutyrate [ (S)-HPBE] with excellent (>99%) enantiomeric excess .Physical And Chemical Properties Analysis
Ethyl 2-phenylbutyrate has a molecular weight of 192.25 g/mol . It has a XLogP3 value of 3 , indicating its lipophilicity. It has no hydrogen bond donors and 2 hydrogen bond acceptors . It has 5 rotatable bonds .科学研究应用
Intermediate for Anti-Hypertension Drugs
Ethyl ®-2-hydroxy-4-phenylbutanoate [®-EHPB], a derivative of Ethyl 2-phenylbutanoate, is a useful intermediate for the synthesis of various anti-hypertension drugs . This compound is produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate [EOPB] in an interface bioreactor .
Production of ®-EHPB via Microbial Reduction
The production of ®-EHPB can be achieved via microbial reduction of EOPB in an interface bioreactor . The highest enantiomeric excess of ®-EHPB produced by Rhodotorula minuta and Candida holmii were 95 and 94%, respectively .
Biocatalytic Asymmetric Reduction
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has several advantageous attributes, including high enantiomeric selectivity, mild reaction condition, high catalytic efficiency, and environmental benignity .
Efficient Biosynthesis of ®-EHPB
The construction of Bi-Enzyme Self-Assembly Clusters (BESCs) based on SpyCatcher/SpyTag has been used for the efficient biosynthesis of ®-EHPB . The conversion rate of OPBE with CpCR-SpyCatcher-SpyTag-GDH as a catalyst reached 99.9%, with the ee% of ®-HPBE reaching above 99.9% .
Synthesis of Angiotensin-Converting Enzyme Inhibitors
®-HPBE is an important chiral alcohol intermediate for the synthesis of angiotensin-converting enzyme inhibitors such as enalapril and lisinopril .
Improvement of Catalytic Efficiency
Bi-enzyme assemblies were docked using SpyCatcher/SpyTag to produce BESCs with a special structure and excellent catalytic activity, improving the catalytic efficiency of the enzyme .
作用机制
Target of Action
Ethyl 2-phenylbutanoate, also known as 2-Phenylbutyric acid, ethyl ester or Ethyl 2-phenylbutyrate, is a chemical compound with the molecular formula C12H16O2 It’s known that this compound is a key precursor for the production of angiotensin-converting enzyme (ace) inhibitors , which are important drugs for preventing the formation of angiotensin II and lowering blood pressure .
Mode of Action
It’s known that it undergoes biocatalytic asymmetric reduction to form ®-2-hydroxy-4-phenylbutanoate (r-hpbe) with carbonyl reductases . This reduction process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Biochemical Pathways
The biochemical pathway involved in the action of Ethyl 2-phenylbutanoate is the reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB) to ®-HPBE . This process is facilitated by carbonyl reductases, and the resulting ®-HPBE is a useful intermediate for the synthesis of various anti-hypertension drugs .
Pharmacokinetics
The biocatalytic reduction process it undergoes suggests that its bioavailability could be influenced by factors such as the efficiency of the carbonyl reductases and the conditions of the bioreactor .
Result of Action
The result of the action of Ethyl 2-phenylbutanoate is the production of ®-HPBE, a key intermediate for the synthesis of ACE inhibitors . These inhibitors are important drugs for preventing the formation of angiotensin II, a potent vasoconstrictor, thereby helping to lower blood pressure .
Action Environment
The action of Ethyl 2-phenylbutanoate is influenced by the environment in which it is processed. For instance, the efficiency of its reduction to ®-HPBE can be enhanced by optimizing the conditions of the bioreactor, such as temperature and substrate loading . Moreover, the stereoselectivity and catalytic efficiency of the carbonyl reductases can be improved through structure-guided rational design .
安全和危害
The safety data sheet for Ethyl ®-2-hydroxy-4-phenylbutyrate, a derivative of Ethyl 2-phenylbutyrate, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
属性
IUPAC Name |
ethyl 2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLUFLLBRNCOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861752 | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119-43-7 | |
| Record name | Ethyl α-ethylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-ethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-phenylbutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Ethyl 2-phenylbutanoate enantiomers be separated, and what is the significance of this separation?
A2: Yes, Ethyl 2-phenylbutanoate enantiomers can be successfully separated using gas chromatography with specific chiral stationary phases, such as 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin []. This separation is crucial because chiral 2-arylcarboxylic acid derivatives, like Ethyl 2-phenylbutanoate, are important precursors in synthesizing 2-arylcarboxylic acids, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) []. The enantiomers of these drugs can exhibit different pharmacological activities and even varying toxicity profiles. Therefore, separating and obtaining enantiomerically pure compounds is essential for drug development and ensuring safer and more effective medications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
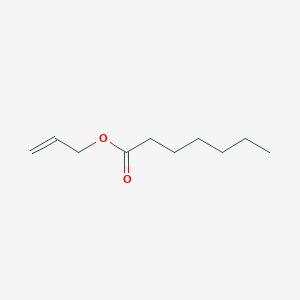

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)

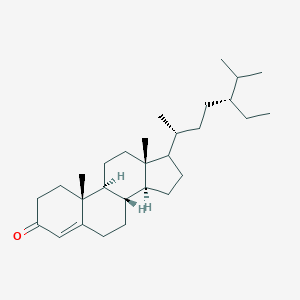
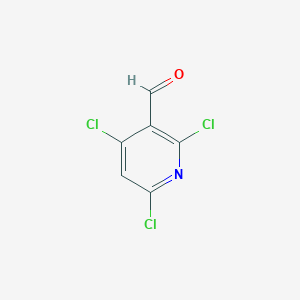
![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)
